Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate
Description
Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a pyridine-derived carbamate compound featuring a bromo and fluoro substituent on the pyridine ring, along with a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the introduction of complex aromatic systems . Its molecular formula is C₁₀H₁₁BrFN₂O₂, with a molecular weight of 291.01 g/mol (LCMS data, M+1: 291) . The Boc group enhances stability during synthetic processes, while the halogen substituents (Br, F) provide reactive sites for further functionalization.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-3-fluoropyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWNFGFQSRSJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate typically involves the reaction of 2-bromo-3-fluoroisonicotinic acid with tert-butyl alcohol in the presence of triethylamine and diphenyl phosphoryl azide. The reaction is carried out in toluene at elevated temperatures (around 110°C) under an inert atmosphere. The mixture is then cooled, and the product is extracted and purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding aminopyridine derivative.
Scientific Research Applications
Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
tert-Butyl (2-bromopyridin-4-yl)carbamate (CAS 433711-95-6)
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8)
- Similarity : 0.86
- Structure : Contains Br at position 2 and Cl at position 6 instead of F at position 3.
- Reactivity : The steric bulk of Cl at position 6 may hinder cross-coupling reactions compared to the smaller F substituent in the target compound.
Hydroxy-Substituted Pyridine Carbamates
tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (CAS 1021339-30-9)
- Molecular Formula : C₁₀H₁₃ClN₂O₃
- Key Differences : Replaces Br and F with Cl and OH groups.
- Solubility: The hydroxyl group enhances polarity, increasing solubility in polar solvents like water or methanol.
- Drawbacks : Susceptibility to oxidation and reduced stability during long-term storage compared to halogenated analogs .
Positional Isomers
tert-Butyl (2-bromopyridin-3-yl)carbamate
- Source : Catalog of Pyridine Compounds (2017)
- Structural Variation : Bromo substituent at position 2 instead of 4.
- Electronic Effects : Alters the electron distribution on the pyridine ring, affecting regioselectivity in subsequent reactions. Meta-substitution may reduce directing effects in electrophilic substitutions compared to para-substituted analogs .
Reactivity in Cross-Coupling Reactions
- Target Compound : Bromo and fluoro substituents enhance reactivity in Suzuki couplings by creating an electron-deficient aromatic ring, facilitating transmetalation with boronic acids .
- Chloro Analogs : Less reactive due to weaker electron-withdrawing effects, requiring harsher conditions (e.g., higher temperatures or stronger bases) .
Stability and Handling
- Halogenated Carbamates : Superior stability under ambient conditions compared to hydroxy-substituted analogs, which may require refrigeration to prevent degradation .
Biological Activity
Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with bromine and fluorine atoms, alongside a carbamate functional group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄BrFNO₂ |
| Molecular Weight | 292.14 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor , particularly targeting cholinesterase and other enzymes implicated in neurodegenerative diseases. The presence of the fluorine atom enhances binding affinity, while the carbamate moiety facilitates interactions with active sites on target proteins.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.625 to 6.25 µg/mL, indicating strong antibacterial potential.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. Further research is needed to elucidate the specific pathways involved.
Enzyme Inhibition
Research has shown that this compound may inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. The fluorophenyl moiety enhances interaction with these enzymes, suggesting a targeted approach in drug design.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Lacks bromine and fluorine groups | Different chemical properties |
| (3-Fluorophenyl)carbamic acid benzyl ester | Similar structure but lacks bromine | Moderate antibacterial activity |
| Benzyl (3-hydroxypropyl)carbamate | Similar structure but lacks fluorine | Weaker enzyme inhibition |
Case Studies and Research Findings
Several studies have focused on the biological activity of carbamate derivatives similar to this compound:
- Antitubercular Activity : A series of carbamate derivatives were synthesized and tested against M. tuberculosis. Among them, compounds with similar structures showed promising results in inhibiting bacterial growth.
- Enzyme Binding Studies : Chemo-proteomic profiling has identified potential binding targets for carbamate analogs, emphasizing the importance of structure-activity relationships in drug design.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate?
- Methodological Answer : Synthesis typically involves sequential halogenation and carbamate protection. A representative approach includes:
Fluorination : Introducing fluorine at the pyridine C3 position using electrophilic fluorinating agents (e.g., Selectfluor or NFSI) under anhydrous conditions .
Bromination : Bromine substitution at C2 via radical bromination or directed ortho-metalation (DoM) strategies.
Carbamate Formation : Reaction of the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Key Considerations: Monitor regioselectivity during halogenation using HPLC or LC-MS to avoid byproducts.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., coupling constants for fluorine at C3 and bromine at C2). ¹⁹F NMR quantifies fluorine integration .
- X-ray Crystallography : Resolves 3D molecular geometry and confirms halogen positions. Use SHELXL for refinement, leveraging high-resolution data (e.g., < 0.8 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What are the typical nucleophilic substitution reactions involving the bromine substituent?
- Methodological Answer : The C2 bromine is reactive in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from fluorine and the carbamate group. Common reactions:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C .
- Amine Substitution : React with primary/secondary amines (e.g., morpholine) in DMF at 120°C with K₂CO₃ as a base .
Optimization Tip: Screen Pd catalysts (e.g., XPhos Pd G3) for sterically hindered boronic acids.
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling at the C2 bromine position?
- Methodological Answer :
- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for improved turnover in polar aprotic solvents (e.g., dioxane) .
- Base Screening : Test Cs₂CO₃ or K₃PO₄ to enhance coupling efficiency.
- Solvent Effects : Add 10% water to dioxane to solubilize inorganic bases.
- Kinetic Monitoring : Track reaction progress via in-situ IR or GC-MS to identify side reactions (e.g., debromination) .
Q. What role does this compound play in the synthesis of protease inhibitors?
- Methodological Answer : It serves as a key intermediate in β-secretase (BACE-1) inhibitors for Alzheimer’s disease. The bromine enables cross-coupling to introduce aryl/heteroaryl groups critical for target binding. For example:
- Post-Suzuki coupling, the product is deprotected (TFA/CH₂Cl₂) to yield a free amine for subsequent amidation .
Structural Insight: Fluorine at C3 enhances metabolic stability by reducing CYP450-mediated oxidation .
Q. How can the crystal structure be analyzed using SHELX software?
- Methodological Answer :
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson-based phasing .
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate geometric restraints (e.g., C-Br bond length: ~1.9 Å) .
Troubleshooting: Address twinning or disorder using TWIN/BASF commands in SHELXL .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Boc group deprotection occurs in TFA (20°C, 1 hr), leaving the amine intact. Avoid prolonged exposure to prevent pyridine ring protonation .
- Basic Conditions : Stable in aqueous NaOH (pH < 12), but bromine may hydrolyze at pH > 12.
- Oxidative Conditions : Resists H₂O₂ (< 5% v/v) but degrades in KMnO₄ due to pyridine ring oxidation .
Q. What are its applications in biocatalytic synthesis?
- Methodological Answer : The carbamate group is compatible with enzymatic transformations. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
